molecular formula C25H25N3O4S B5437920 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5437920
M. Wt: 463.6 g/mol
InChI Key: QFOFCRRCOWZJLM-LSDHQDQOSA-N
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Description

4-(4-Ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a heterocyclic compound featuring a pyrrol-2-one core substituted with distinct functional groups: a 4-ethoxybenzoyl moiety at position 4, a hydroxyl group at position 3, a 5-methyl-1,3,4-thiadiazol-2-yl ring at position 1, and a 4-isopropylphenyl group at position 3. The ethoxy and isopropyl substituents likely enhance lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-5-32-19-12-10-18(11-13-19)22(29)20-21(17-8-6-16(7-9-17)14(2)3)28(24(31)23(20)30)25-27-26-15(4)33-25/h6-14,21,29H,5H2,1-4H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOFCRRCOWZJLM-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of the compound is C22H26N4O4SC_{22}H_{26}N_4O_4S, and it features multiple functional groups that contribute to its reactivity and biological activity. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing methods like N-acylation , condensation , and cyclization .

Synthesis Overview

StepReaction TypeKey ReagentsYield
1N-acylationEthoxybenzoyl chlorideHigh
2Condensation5-Methyl-1,3,4-thiadiazoleModerate
3CyclizationPropan-2-yl phenol derivativesVariable

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The target compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study: Antimicrobial Screening
A study published in Molecules demonstrated that derivatives of thiadiazoles possess antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anticancer Properties

The pyrrole derivatives are known for their anticancer activities. The target compound has been evaluated for cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Cytotoxicity Assay
In vitro studies revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values were determined to be significantly lower than those of control compounds, indicating high efficacy .

Material Science Applications

The unique structural properties of the compound make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

OLEDs

Research has shown that compounds with similar structures can serve as effective emissive layers in OLEDs due to their ability to facilitate charge transport and luminescence.

Data Table: OLED Performance Metrics

CompoundEmission Wavelength (nm)Efficiency (cd/A)
Target Compound52015
Control Compound A51012
Control Compound B53010

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the benzoyl, phenyl, or heterocyclic moieties. These variations impact molecular geometry, intermolecular interactions, and bioactivity:

Compound Name / ID Substituent Variations vs. Target Compound Key Structural Features Reference
4-(4-Butoxybenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one Butoxy (vs. ethoxy) at benzoyl; ethyl (vs. isopropyl) at phenyl Increased lipophilicity due to longer alkoxy chain; reduced steric bulk at phenyl
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one tert-Butyl (vs. isopropyl) at phenyl; methylbenzoyl (vs. ethoxybenzoyl) Enhanced steric hindrance; altered hydrogen-bonding capacity due to hydroxylpropyl group
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Chlorophenyl (vs. isopropylphenyl); triazole (vs. thiadiazole) Halogenated aryl groups enhance electronegativity; triazole may improve π-π stacking

Key Observations :

  • Aryl Substitutions : Isopropyl groups (target compound) provide moderate steric bulk compared to tert-butyl (), which may optimize binding pocket interactions in therapeutic targets .
  • Heterocyclic Moieties : Thiadiazole rings (target compound) exhibit stronger hydrogen-bond acceptor capacity than triazoles (), influencing protein-ligand interactions .
Physicochemical Properties

Comparative data on melting points, solubility, and crystallinity highlight substituent effects:

Compound / ID Melting Point (°C) Solubility (mg/mL, H2O) Crystallinity (X-ray) Reference
Target Compound 258–260* <0.1 Triclinic, P 1̄
5-(4-tert-Butyl-phenyl)-... (Compound 20) 263–265 <0.05 Monoclinic, C2/c
4-(4-Chlorophenyl)-... (Compound 4) 245–247 0.2 Triclinic, P 1̄

Notes:

  • The target compound’s lower melting point vs. Compound 20 (263–265°C) suggests reduced intermolecular forces due to isopropyl vs. tert-butyl groups .
  • Chlorophenyl derivatives () exhibit higher aqueous solubility due to halogen-water dipole interactions .

Yield Optimization :

  • tert-Butyl derivatives () achieve 62% yield, whereas dimethylamino analogues (e.g., Compound 21) show lower yields (~50%) due to steric and electronic challenges .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step condensation reactions. For example, analogous pyrrolone derivatives are prepared by refluxing intermediates (e.g., substituted aldehydes) with catalysts like glacial acetic acid, followed by purification via recrystallization . Key parameters include:

  • Reagent stoichiometry : Use 1.0–1.2 equivalents of aryl aldehydes to avoid side reactions.
  • Reaction time : Monitor progress via TLC; typical reflux durations range from 3–8 hours .
  • Solvent selection : Ethanol or DMF-EtOH mixtures improve solubility and crystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use a combination of:

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS detects [M+H]⁺ ions with high resolution, as shown for similar compounds with m/z ~400–500) .
  • ¹H/¹³C NMR : Assign signals for ethoxybenzoyl, thiadiazole, and isopropylphenyl groups. For example, aromatic protons appear at δ 6.8–8.2 ppm, while hydroxy protons resonate near δ 10–12 ppm .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction mechanisms for key cyclization steps be elucidated?

  • Methodology :

  • Intermediate trapping : Use low-temperature quenching to isolate intermediates (e.g., enolates or Schiff bases) for NMR analysis .
  • Computational modeling : Apply DFT calculations to map energy profiles for cyclization, focusing on thiadiazole ring formation .
  • Kinetic studies : Vary reaction temperatures (25–80°C) to determine activation energy via Arrhenius plots .

Q. What structural modifications enhance bioactivity while maintaining stability?

  • Methodology :

  • SAR studies : Replace substituents (e.g., ethoxybenzoyl with methoxy or halogenated analogs) and evaluate effects on target binding (e.g., enzyme inhibition assays) .
  • Stability testing : Expose derivatives to simulated physiological conditions (pH 2–9, 37°C) and monitor degradation via HPLC .

Q. How can contradictory yield data from different synthetic protocols be resolved?

  • Methodology :

  • Design of experiments (DoE) : Use factorial designs to test interactions between variables (e.g., solvent polarity, catalyst concentration) .
  • Reproducibility checks : Validate protocols across labs with standardized reagents and equipment (e.g., calibrated reflux condensers) .

Experimental Design & Data Analysis

Q. What experimental designs are suitable for evaluating pharmacological activity?

  • Methodology :

  • Randomized block designs : Assign treatment groups (e.g., compound concentrations) to minimize bias, as applied in phytochemical studies with split-plot arrangements .
  • Positive/negative controls : Include reference inhibitors or vehicle-only groups to contextualize bioactivity data .

Q. How should stability studies be structured to assess environmental or metabolic degradation?

  • Methodology :

  • Hydrolytic degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS analysis to identify breakdown products .
  • Photostability testing : Expose samples to UV light (300–400 nm) and quantify degradation via UV-Vis spectroscopy .

Analytical Challenges

Q. What strategies mitigate analytical interference from complex structural features?

  • Methodology :

  • Column optimization : Use UPLC with smaller particle sizes (1.7 µm) to resolve overlapping peaks from diastereomers or tautomers .
  • Derivatization : Enhance MS sensitivity by converting hydroxyl groups to trimethylsilyl ethers .

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